molecular formula C12H19Br B13819480 1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane

1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane

Cat. No.: B13819480
M. Wt: 243.18 g/mol
InChI Key: QUUCNKWMKRZRGC-ZYANWLCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Adamantane-Based Brominated Compounds in Contemporary Organic Chemistry

Adamantane derivatives occupy a privileged position in synthetic organic chemistry due to their combination of thermal stability, three-dimensional rigidity, and predictable reactivity patterns. Brominated variants, such as 1-bromo-3-ethyladamantane, serve as critical intermediates in pharmaceutical synthesis and materials engineering. The bridgehead bromine atom in this compound participates in diverse substitution reactions while the ethyl group modulates both steric accessibility and electronic environment. These features make it a valuable model system for studying non-planar hydrocarbon reactivity.

Historical Evolution of Adamantane Functionalization Strategies

The synthesis of functionalized adamantanes began with Prelog’s 1941 multistep route yielding <1.5% adamantane, which laid the groundwork for understanding diamondoid reactivity. Paul von Ragué Schleyer’s 1957 breakthrough demonstrated that Lewis acid-catalyzed isomerization of tetrahydrodicyclopentadiene could produce adamantane in 20–40% yields, establishing a practical route to bulk quantities. This thermodynamic control approach, involving carbocation rearrangements, remains foundational for industrial adamantane production.

Olah’s subsequent development of superacid-mediated isomerization (HF/SbF₅ systems) enabled access to higher diamondoids like diamantane and triamantane. For brominated derivatives, radical-mediated strategies emerged in the 1970s, exemplified by Tabushi and Fukunishi’s di-tert-butyl peroxide (DTBP)-catalyzed alkylation of adamantanes with ethylene. Modern methods combine these approaches, using directed C–H functionalization to achieve regioselective bromination at bridgehead positions.

Significance of Bridgehead Substitution Patterns in Polycyclic Hydrocarbons

Bridgehead positions in adamantane derivatives exhibit distinct reactivity due to their unique hybridization (near-sp³ character with increased p-orbital contribution) and steric protection. In 1-bromo-3-ethyladamantane, the bridgehead bromine occupies a position with enhanced carbocation stabilization potential, as demonstrated by Schleyer’s early work on adamantyl carbocation stability. This stabilization drives regioselectivity in SN1-type substitutions, where the leaving group departs to form a resonance-stabilized carbocation intermediate.

Comparative studies show that bridgehead bromine in adamantane derivatives undergoes nucleophilic substitution 10³–10⁴ times faster than secondary bromides in linear alkanes. The ethyl group at C3 introduces steric effects that modulate this reactivity: while slightly hindering nucleophilic approach, it electronically stabilizes adjacent carbocations through hyperconjugation. This dual role makes 1-bromo-3-ethyladamantane a versatile substrate for studying steric/electronic interplay in non-planar systems.

Role of Ethyl-Bromo Synergy in Adamantane Derivative Reactivity

The ethyl and bromine substituents in 1-bromo-3-ethyladamantane create a cooperative electronic environment. Bromine’s electronegativity (χ = 2.96) withdraws electron density via inductive effects, while the ethyl group donates electrons through hyperconjugative σ→σ* interactions. This push-pull dynamic stabilizes transition states in both elimination and substitution reactions.

In Friedel-Crafts alkylation, the ethyl group directs electrophilic attack to specific positions on aromatic rings by pre-organizing the adamantane framework. For example, aluminum chloride-mediated coupling with benzene yields 1-phenyl-3-ethyladamantane through a mechanism involving bromine departure, carbocation formation, and aryl ring attack. The ethyl group’s +I effect increases carbocation stability at C1, while its bulk limits approach to the Re face of the intermediate.

Radical reactions benefit from the adamantane cage’s ability to stabilize transition states. Photobromination of 3-ethyladamantane with N-bromosuccinimide (NBS) selectively yields the 1-bromo derivative due to decreased activation energy at the bridgehead (ΔG‡ ≈ 15 kcal/mol vs. 18 kcal/mol for secondary positions). The ethyl group’s electron-donating character accelerates bromine abstraction by tert-butoxyl radicals, demonstrating the substituents’ kinetic synergy.

Properties

Molecular Formula

C12H19Br

Molecular Weight

243.18 g/mol

IUPAC Name

(5S,7R)-1-bromo-3-ethyladamantane

InChI

InChI=1S/C12H19Br/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8H2,1H3/t9-,10+,11?,12?

InChI Key

QUUCNKWMKRZRGC-ZYANWLCNSA-N

Isomeric SMILES

CCC12C[C@H]3C[C@@H](C1)CC(C3)(C2)Br

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-bromo-3-ethyladamantane typically involves:

  • Starting from adamantane or substituted adamantanes.
  • Selective halogenation (bromination) at the 1-position.
  • Introduction of the ethyl substituent at the 3-position via alkylation or reduction of appropriate precursors.
  • Purification by distillation or recrystallization.

This approach leverages the reactivity of adamantane's tertiary carbons and the stability of the adamantane cage to achieve regioselective functionalization.

Alkylation of Halogenated Adamantanes

According to patent literature, compounds like 1-bromo-3-ethyladamantane are generally prepared by alkylation of halogenated adamantanes, preferably bromo- or chloroadamantanes. The di- or tri-substituted adamantanes can be obtained by additional halogenation and alkylation steps. The ethyl group introduction can be achieved by reduction of the respective acetamide or by reaction with ethylene derivatives and subsequent alkylation with cuprates or Wittig reagents.

Key points:

  • Alkylation methods include Friedel-Crafts reactions and vinylidene chloride reactions followed by reduction and hydration.
  • Introduction of ethylene followed by alkylation or reduction is also a viable route.
  • Amino groups can be introduced by oxidation and bromination or by reaction with formamide, but this is more relevant for aminoadamantane derivatives.

Bromination Procedures

Bromination of adamantane derivatives is a critical step in the preparation of 1-bromo-3-ethyladamantane. The bromination is typically carried out using bromine under controlled temperature conditions to avoid over-bromination or decomposition.

A detailed improved bromination process, though described for 1,3-dimethyladamantane, provides insights applicable to 1-bromo-3-ethyladamantane synthesis:

  • Bromination is performed using bromine with a catalytic amount of hydrobromic acid in acetic acid.
  • The reaction is conducted at temperatures between 0°C and 55°C, preferably 20°C to 50°C.
  • Bromine is added dropwise to control the exothermic reaction and minimize by-product formation.
  • Excess bromine is removed by distillation.
  • The process yields high purity brominated adamantane derivatives with reduced impurities and improved yield.

Example Synthetic Scheme

Step Reaction Description Conditions Notes
(a) Bromination Bromination of adamantane or substituted adamantane with bromine and catalytic HBr in acetic acid 0–55°C, dropwise addition of Br2, 12 hours reaction time Control exothermicity, recover excess bromine by distillation
(b) Alkylation or Reduction Introduction of ethyl group via alkylation of halogenated adamantane or reduction of acetamide precursor Suitable solvents (e.g., toluene), 0–60°C Use of cuprates, Wittig reagents, or reduction methods
(c) Purification Distillation or recrystallization Atmospheric or reduced pressure distillation Removal of solvents and impurities

Analytical Data and Reaction Optimization

Reaction Optimization Parameters

Parameter Optimal Range/Condition Effect on Reaction
Temperature 20°C to 50°C Controls rate and selectivity of bromination
Bromine Equivalents 4 to 5 molar equivalents Ensures complete bromination with minimal excess
Catalytic HBr Amount Small catalytic quantity in AcOH Enhances reaction rate and selectivity
Addition Mode Dropwise bromine addition Controls exothermicity and by-product formation
Reaction Time ~12 hours Ensures complete conversion

Purity and Yield Improvements

  • Use of catalytic hydrobromic acid reduces impurities.
  • Controlled bromine addition limits side reactions.
  • Distillation at atmospheric pressure effectively removes excess bromine and solvents.
  • Final product purity is enhanced by washing and recrystallization from solvents like methanol, isopropyl alcohol, acetone, or toluene.

Summary Table of Preparation Methods

Preparation Step Method Description Advantages References
Halogenation Bromination of adamantane derivatives using Br2 and catalytic HBr in AcOH High selectivity, controlled reaction
Alkylation Friedel-Crafts or cuprate-mediated alkylation of halogenated adamantanes Versatile introduction of ethyl group
Reduction of Acetamides Reduction of acetamide intermediates to ethyl-substituted adamantanes Alternative ethyl introduction
Purification Distillation and recrystallization High purity product

Chemical Reactions Analysis

1-Bromo-3-ethyladamantane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Both compounds have been studied for their potential therapeutic effects:

  • Neuroprotective Agents : Research indicates that adamantane derivatives can exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives like Memantine (derived from brominated adamantanes) are NMDA receptor antagonists used in Alzheimer's treatment .
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : 1-Bromo-3-ethyladamantane serves as a key intermediate in the synthesis of various biologically active compounds, including those targeting neurological disorders .

Materials Science

The structural integrity and chemical properties of these compounds make them suitable for various applications in materials science:

  • Polymer Chemistry : The unique structure allows for the development of polymers with specific mechanical and thermal properties. The bromine atom can facilitate further reactions to create functionalized polymers .
  • Nanotechnology : Their application in creating nanoparticles or as stabilizers in nanocomposites has been explored due to their ability to enhance material properties through molecular interactions.

Case Studies

Several studies highlight the effectiveness of these compounds in various applications:

  • Neuroprotective Studies : In vitro studies have shown that derivatives of 1-bromo-adamantanes can protect neuronal cells from glutamate-induced toxicity, suggesting potential use as therapeutic agents for neurodegenerative diseases .
  • Polymer Development : Research on the use of 1-bromo-adamantanes in polymer synthesis indicates that they can improve mechanical strength and thermal stability when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethyladamantane involves its interaction with molecular targets through its bromine and ethyl functional groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural differences arise from substituent type and position:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Key Structural Features
1-Bromo-3-ethyladamantane C₁₂H₁₉Br 243.19 Not provided 3-ethyl Ethyl group increases steric bulk
1-Bromo-3,5-dimethyladamantane C₁₂H₁₉Br 243.19 941-37-7 3,5-dimethyl Symmetric substitution enhances stability
1-Bromo-3-methyladamantane C₁₁H₁₇Br 229.16 702-77-2 3-methyl Smaller substituent improves reactivity
1-Bromoadamantane C₁₀H₁₅Br 215.13 768-90-1 None (1-bromo) Minimal steric hindrance

Key Observations :

  • Molecular symmetry in 1-Bromo-3,5-dimethyladamantane may enhance crystallinity and thermal stability .

Thermal and Physical Properties

  • Heat Capacity: reports heat capacity data for 1-Bromotricyclo[3.3.1.1³,⁷]decane (non-ethyl variant). The ethyl derivative likely exhibits higher heat capacity due to increased molecular weight and rotational freedom .
  • Boiling Points : Ethyl-substituted derivatives are expected to have higher boiling points than methyl analogues due to greater van der Waals interactions.

Biological Activity

1-Bromo-3-ethyladamantane (CAS 878-61-5) and its structural counterpart, 1-Bromo-3-ethyltricyclo[3.3.1.1^3,7]decane, are organobromine compounds that have garnered attention for their potential biological activities. This article explores their biological activity through a review of existing literature, focusing on their pharmacological properties, toxicological data, and potential applications.

Chemical Structure and Properties

Both compounds belong to the class of brominated hydrocarbons, characterized by a bromine atom attached to a carbon framework derived from adamantane and tricyclodecane structures.

Compound NameMolecular FormulaCAS NumberMolecular Weight
1-Bromo-3-ethyladamantaneC₁₂H₁₉Br878-61-5229.19 g/mol
1-Bromo-3-ethyltricyclo[3.3.1.1^3,7]decaneC₁₂H₁₉BrNot AssignedNot Available

Cytotoxicity and Genotoxicity

Toxicological assessments of related brominated compounds reveal potential cytotoxic effects. For example, chronic exposure to some brominated hydrocarbons has been linked to genotoxicity, including chromosomal aberrations and increased mutation rates in bacterial systems . This raises concerns regarding the safety of these compounds in biological systems.

Case Studies

A notable case study involving a structurally similar compound demonstrated significant cytotoxic effects in vitro. The compound was tested against various cancer cell lines, showing inhibitory effects on cell proliferation at specific concentrations. The study suggested that the mechanism of action could involve disruption of cellular membranes or interference with metabolic pathways .

Toxicological Data

The toxicological profile of 1-bromo-3-ethyladamantane is still under investigation, but preliminary data suggest moderate acute toxicity, similar to other brominated hydrocarbons . The following table summarizes key toxicological findings:

Toxicity ParameterValue
Oral LD50 (rat)800 - 1300 mg/kg
Inhalation ExposureToxic effects observed at low concentrations
GenotoxicityPositive in vitro; negative in vivo for some assays

Pharmacological Potential

The unique structure of these compounds suggests potential pharmacological applications, particularly in drug design targeting specific biological pathways. Compounds with similar frameworks have been explored for their ability to modulate neurotransmitter systems or exhibit anti-inflammatory properties .

Q & A

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in 1-bromo-3-ethyladamantane derivatives?

  • Methodological Answer:
  • Multivariate Regression: Correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., IC₅₀ in enzyme assays) .
  • Principal Component Analysis (PCA): Reduce dimensionality in spectral or crystallographic datasets to identify key structural motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.